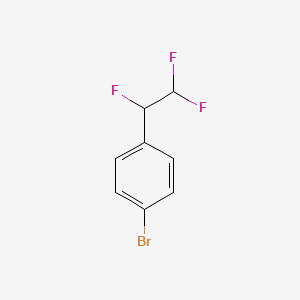

1-bromo-4-(1,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality 1-bromo-4-(1,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-bromo-4-(1,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDVSVBJUDOCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

This guide details the technical profile, synthesis, and application of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (CAS 1785170-18-4).[1] It is designed for researchers requiring a rigorous, self-validating protocol for the introduction of the 1,2,2-trifluoroethyl motif—a critical bioisostere in modern medicinal chemistry.

CAS 1785170-18-4 | Molecular Formula: C₈H₆BrF₃ | MW: 239.03 g/mol [1]

Executive Summary

1-bromo-4-(1,2,2-trifluoroethyl)benzene is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1] It features two distinct reactive handles:

-

Aryl Bromide (Ar-Br): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the fluorinated scaffold to complex heterocycles.[1]

-

1,2,2-Trifluoroethyl Group (-CH(F)CHF₂): A lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.[1] The unique fluorination pattern (vicinal and geminal) modulates the pKa of adjacent protons and alters the conformational landscape of the molecule via the gauche effect.

This guide prioritizes the Deoxyfluorination Route , the most robust and scalable method for synthesizing this compound with high isomeric purity.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Value | Notes |

| IUPAC Name | 1-bromo-4-(1,2,2-trifluoroethyl)benzene | |

| Structure | 4-Br-C₆H₄-CH(F)CHF₂ | Chiral center at the benzylic position.[1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~205–210 °C (Predicted) | |

| Solubility | DCM, THF, Toluene, Et₂O | Insoluble in water. |

| Stability | Moisture Sensitive (Precursors) | The final product is stable but should be stored cold (2–8°C). |

Synthetic Methodology: The Deoxyfluorination Protocol

Core Logic

Direct fluorination of ethyl groups is non-selective. The most reliable pathway involves the stepwise construction of the carbon skeleton followed by functional group interconversion. We utilize a Grignard addition to install the difluoromethyl backbone, followed by nucleophilic deoxyfluorination to introduce the final fluorine atom.

Reaction Pathway (Graphviz)

Figure 1: Stepwise synthesis via the difluoroacetyl route.

Detailed Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-2,2-difluoroethanone

Rationale: Using a Turbo Grignard (iPrMgCl[1]·LiCl) allows for selective magnesiation of 4-bromoiodobenzene (leaving the Br intact) or mono-lithiation of 1,4-dibromobenzene, preventing polymerization.[1]

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon.

-

Reagents: Charge with 1-bromo-4-iodobenzene (1.0 equiv) and anhydrous THF (0.5 M).

-

Exchange: Cool to -40°C . Add iPrMgCl (1.1 equiv) dropwise.[1] Stir for 1 hour to form the Grignard species (4-Br-C₆H₄-MgBr).[1]

-

Acylation: Cool to -78°C . Add ethyl difluoroacetate (1.2 equiv) rapidly to prevent double addition.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

-

Checkpoint: Confirm product via ¹H NMR (doublet at ~6.0-6.5 ppm for CHF₂ in ketone form).[1]

-

Step 2: Reduction to 1-(4-bromophenyl)-2,2-difluoroethanol

Rationale: Sodium borohydride is mild and chemoselective, reducing the ketone without affecting the aryl bromide.

-

Reaction: Dissolve the ketone (Step 1) in MeOH (0.3 M) at 0°C .

-

Addition: Add NaBH₄ (1.5 equiv) portion-wise (gas evolution).

-

Completion: Stir at 0°C for 1 hour. TLC should show a more polar spot.

-

Workup: Quench with 1N HCl (carefully). Extract with DCM. Dry over Na₂SO₄.

-

Note: The resulting alcohol is a racemate.

-

Step 3: Deoxyfluorination (The Critical Step)

Rationale: DAST (Diethylaminosulfur trifluoride) effects the substitution of the hydroxyl group with fluorine with inversion of configuration (if chiral). The adjacent CHF₂ group deactivates the carbocation, minimizing elimination side products (styrenes).

-

Safety: Perform in a well-ventilated fume hood. DAST releases HF upon hydrolysis.

-

Setup: Dissolve alcohol (Step 2) in anhydrous DCM (0.2 M) in a plastic or Teflon vessel (glass is acceptable for short times if anhydrous).

-

Addition: Cool to -78°C . Add DAST (1.5 equiv) dropwise via syringe.[1]

-

Progression: Allow to warm to Room Temperature overnight.

-

Quench: Pour reaction mixture slowly into saturated NaHCO₃ (vigorous bubbling).

-

Purification: Extract with DCM. Silica gel chromatography (100% Pentane or Hexanes) yields the pure product.

Applications & Reactivity

Medicinal Chemistry Utility

The 1,2,2-trifluoroethyl moiety acts as a "super-lipophilic" ethyl mimic.

-

Metabolic Stability: The C-H bond in the CHF₂ group is strengthened by the geminal fluorines, resisting P450 oxidation.

-

Conformation: The gauche effect between fluorine atoms and the aromatic ring often locks the side chain into a specific conformation, potentially increasing binding affinity to target proteins.

Cross-Coupling Workflows

The aryl bromide is the primary handle for diversification.

| Reaction | Catalyst System | Partner | Outcome |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Aryl Boronic Acids | Biaryl scaffolds |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | Primary/Secondary Amines | N-Aryl amines |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acrylates/Styrenes | Extended alkenes |

Safety & Handling

-

DAST/Deoxo-Fluor: These reagents are thermally unstable.[1] Never heat neat DAST above 50°C. In case of spill, neutralize with solid sodium carbonate.

-

HF Generation: The deoxyfluorination step generates HF. Always use calcium gluconate gel in case of skin exposure.

-

Storage: Store the final product (CAS 1785170-18-4) under inert atmosphere at 2–8°C to prevent slow hydrolysis or debromination.

References

-

Deoxyfluorination Methodology

- Synthesis of Difluoroethyl Arenes: Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry, 2005, 2218–2223.

-

General Fluorine Effects in Drug Design

-

Chemsrc Database Entry

Sources

- 1. 902848-57-1_CAS号:902848-57-1_2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one - 化源网 [chemsrc.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS No. 667894-91-9 | Chemsrc [m.chemsrc.com]

1-bromo-4-(1,2,2-trifluoroethyl)benzene chemical structure

An In-Depth Technical Guide to 1-bromo-4-(1,2,2-trifluoroethyl)benzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(1,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] This document delves into the structural properties, plausible synthetic methodologies, detailed spectroscopic characterization, and prospective applications of this specific molecule. By presenting a robust framework for its synthesis and analysis, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this compound in their respective fields.

Core Physicochemical and Structural Properties

1-bromo-4-(1,2,2-trifluoroethyl)benzene is a halogenated hydrocarbon featuring a benzene ring substituted with a bromine atom and a 1,2,2-trifluoroethyl group. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the trifluoroethyl moiety, containing a chiral center at the C1 position, introduces unique stereochemical and electronic properties. The high electronegativity of the fluorine atoms significantly influences the molecule's lipophilicity, acidity of the benzylic proton, and overall electronic profile.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(1,2,2-trifluoroethyl)benzene | Generated |

| Molecular Formula | C₈H₆BrF₃ | PubChem[3] |

| Molecular Weight | 239.03 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=CC=C1C(F)C(F)F)Br | Generated |

| InChI Key | SYERREWLUUWURN-UHFFFAOYSA-N | PubChem[3] |

| CAS Number | 155820-88-5 (for the 2,2,2-isomer) | PubChem[3] |

Synthesis and Mechanistic Considerations

The regioselective synthesis of organofluorine compounds presents unique challenges, often requiring specialized reagents and carefully controlled reaction conditions to manage the high reactivity of fluorinating agents.[1] A plausible and robust pathway to 1-bromo-4-(1,2,2-trifluoroethyl)benzene involves a multi-step sequence starting from a readily available precursor, 4-bromobenzaldehyde. This approach allows for the controlled installation of the chiral trifluoroethyl group.

Proposed Synthetic Workflow

The proposed synthesis leverages the nucleophilic trifluoromethylation of an aldehyde, followed by reduction and a dehydroxyfluorination step. This sequence provides a logical and experimentally validated route to the target structure.

Caption: Proposed two-step synthesis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

-

System Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzaldehyde (1.0 eq) and dry tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoromethyl(trimethyl)silane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) solution in THF.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired alcohol.

-

Causality: TMSCF₃ (the Ruppert-Prakash reagent) is chosen for its stability and ease of handling compared to gaseous CF₃I. The fluoride source (TBAF) acts as a catalyst to generate the active trifluoromethyl anion in situ, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Step 2: Synthesis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene

-

System Preparation: To a flame-dried flask under an inert atmosphere, dissolve the purified 1-(4-bromophenyl)-2,2,2-trifluoroethanol (1.0 eq) in dry dichloromethane (DCM).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) or a similar dehydroxyfluorinating agent like Deoxo-Fluor® (1.2 eq) dropwise.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified via flash column chromatography (silica gel, using hexanes as eluent) to afford the final product.

-

Trustworthiness: This protocol constitutes a self-validating system. The successful isolation and characterization of the intermediate alcohol in Step 1 confirms the successful trifluoromethylation before proceeding to the final, more hazardous fluorination step. DAST is a powerful but hazardous reagent; its use requires significant caution and experience.

Spectroscopic Characterization and Structural Elucidation

Confirming the structure of organofluorine compounds requires a multi-faceted analytical approach. Due to the presence of the magnetically active ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an indispensable tool, providing direct insight into the electronic environment of the fluorine atoms.[4][5]

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (4H) expected around δ 7.2-7.6 ppm as two doublets (AA'BB' system). Benzylic proton (-CHF-) expected as a complex multiplet (doublet of doublet of quartets) around δ 5.0-6.0 ppm. The terminal proton (-CF₂H) is predicted as a doublet of triplets around δ 6.0-7.0 ppm due to coupling with the geminal fluorines and the vicinal proton and fluorine. |

| ¹⁹F NMR | The single fluorine (-CHF-) is expected to appear as a doublet of doublets due to coupling with the vicinal proton and the geminal CF₂H group. The two equivalent fluorines (-CF₂H) will appear as a doublet due to coupling with the vicinal proton. Chemical shifts are highly dependent on the solvent and reference standard.[6][7] |

| ¹³C NMR | Expect 6 aromatic signals and 2 aliphatic signals. The carbons bonded to fluorine will exhibit characteristic splitting (large ¹JCF and smaller ²JCF coupling constants). The carbon bearing the bromine will be observed around δ 120-125 ppm. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 238 and 240. Key fragmentation would involve the loss of Br, HF, or the entire side chain. |

Potential Applications and Research Directions

While specific applications for 1-bromo-4-(1,2,2-trifluoroethyl)benzene are not extensively documented, its structure suggests significant potential as a versatile intermediate in several high-value research areas.

-

Medicinal Chemistry: The introduction of a trifluoroethyl group can enhance the metabolic stability and cell permeability of drug candidates. The chiral center offers the opportunity for developing stereospecific therapeutics.

-

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[2]

-

Materials Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for the synthesis of liquid crystals, polymers, and other advanced materials.[8]

-

Synthetic Chemistry Scaffold: The bromine atom is a key functional group for engaging in a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the elaboration of the aromatic core into more complex molecular architectures.

Caption: Application pathways for 1-bromo-4-(1,2,2-trifluoroethyl)benzene as a scaffold.

Safety and Handling

Based on data for the closely related isomer 1-bromo-4-(2,2,2-trifluoroethyl)benzene, this compound should be handled with care.[3] It is predicted to be a skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-bromo-4-(1,2,2-trifluoroethyl)benzene represents a valuable, though currently under-explored, chemical entity. Its combination of a synthetically versatile brominated aromatic ring and a property-enhancing chiral trifluoroethyl group makes it an attractive building block for a new generation of pharmaceuticals, agrochemicals, and advanced materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising compound.

References

- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.

- B. Synthesis of Fluorinated Compounds. Houben-Weyl.

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.

- Taking a Look at the Surface: µ-XRF Mapping and Fluorine K-edge µ-XANES Spectroscopy of Organofluorinated Compounds in Environmental Samples and Consumer Products. RSC Publishing.

- Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches.

- Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters - ACS Publications.

- New methodology for the synthesis of fluorinated aromatics. Durham e-Theses.

- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society.

-

1-Bromo-4-(2,2,2-trifluoroethyl)benzene. PubChem. Available at: [Link]

-

Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. Available at: [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 3. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

p-bromo-(1,2,2-trifluoroethyl)benzene properties

An In-Depth Technical Guide to 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

A Note on Nomenclature: The topic specified was "p-bromo-(1,2,2-trifluoroethyl)benzene." This nomenclature suggests a trifluoroethyl group with fluorine atoms at both the C1 and C2 positions, attached to a para-substituted bromobenzene ring. However, a thorough review of the chemical literature indicates that this specific substitution pattern is not commonly synthesized or characterized. The readily available and extensively documented isomer is 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS No. 155820-88-5), which features a p-bromophenyl group and a 2,2,2-trifluoroethyl substituent. Given its relevance as a versatile building block in research and development, this guide will focus on this well-characterized compound.

Introduction

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with a bromine atom and a 2,2,2-trifluoroethyl group at the para positions. This arrangement provides two distinct reactive sites: the carbon-bromine bond, which is a versatile handle for metal-catalyzed cross-coupling reactions, and the trifluoroethyl group, a lipophilic moiety known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in drug development and chemical research.

Core Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene are fundamental to its application in synthesis and analysis. The presence of both heavy bromine and electronegative fluorine atoms imparts a distinct spectroscopic signature.

Physical and Chemical Properties

Quantitative data for the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 155820-88-5 | [1] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 55-57 °C | [2] |

| IUPAC Name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | [1] |

| SMILES | C1=CC(=CC=C1CC(F)(F)F)Br | [1] |

| InChIKey | SYERREWLUUWURN-UHFFFAOYSA-N | [1] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as two doublets in the range of δ 7.1-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons (CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically around δ 3.3 ppm.[2]

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the -CF₃ group. It is expected to show a triplet centered around δ -65.7 ppm, resulting from coupling to the adjacent methylene (CH₂) protons.[2]

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The base peak would likely correspond to the loss of a bromine radical, forming a stable benzyl-type cation.

Synthesis and Manufacturing

The synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be achieved through various modern organic chemistry methods. One notable route involves the deoxofluorination of a corresponding carboxylic acid, highlighting the utility of fluorination chemistry in accessing such building blocks.[1]

Example Synthetic Protocol: Deoxofluorination

A plausible and documented laboratory-scale synthesis starts from 4-bromophenylacetic acid. This method leverages a deoxofluorination agent to convert the carboxylic acid functionality into a trifluoromethyl group.

Step-by-Step Methodology:

-

Activation: To a solution of 4-bromophenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add a suitable activating agent such as oxalyl chloride or thionyl chloride to form the corresponding acyl chloride. This step is typically performed at 0 °C to room temperature.

-

Fluorination: The crude acyl halide is then treated with a source of fluoride, often in combination with a catalyst or promoter. A common and effective method is the use of sulfur tetrafluoride (SF₄) or, more conveniently and safely, its liquid equivalent, diethylaminosulfur trifluoride (DAST), or other modern deoxofluorinating reagents.

-

Reaction Execution: The reaction mixture is stirred, often under elevated temperature, in a pressure-rated vessel if using SF₄, until the conversion is complete (monitored by GC-MS or TLC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Final Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.

Synthesis Workflow Diagram

The diagram below illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The primary utility of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene in drug discovery lies in its capacity to serve as a versatile building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the C-F or C-H bonds of the molecule, allowing for selective functionalization.

The trifluoroethyl group acts as a powerful electron-withdrawing group via induction, which can influence the reactivity of the aromatic ring. However, its main role is often as a stable, lipophilic element introduced into a target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

-

Heck Coupling: Reaction with alkenes.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and must be optimized for each specific substrate pairing. These reactions are central to fragment-based drug discovery (FBDD), where the bromo-trifluoroethylphenyl scaffold can be elaborated to improve the potency and pharmacokinetic properties of a lead compound.[3]

Role in Cross-Coupling Diagram

Caption: The central role of the title compound in cross-coupling reactions.

Applications in Research and Drug Development

The introduction of trifluoromethyl (-CF₃) or related fluoroalkyl groups is a well-established strategy in medicinal chemistry to enhance key drug properties. The 2,2,2-trifluoroethyl group, in particular, can improve:

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Lipophilicity: The group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.

-

Binding Affinity: The highly polarized C-F bonds can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets.

While specific drugs containing the 1-Bromo-4-(2,2,2-trifluoroethyl)benzene moiety are not broadly disclosed in public literature, this building block is precisely the type used by medicinal chemists during the lead optimization phase of drug discovery.[4] Its commercial availability allows for its incorporation into combinatorial libraries to rapidly explore the structure-activity relationship (SAR) of a new chemical series.[5]

Safety, Handling, and Storage

As a laboratory chemical, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene must be handled with appropriate precautions.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a high-value building block for chemical synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, combining a reactive C-Br bond for synthetic elaboration with a property-enhancing trifluoroethyl group, makes it a powerful tool for the design and synthesis of novel small molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory.

References

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. [Link]

-

Beilstein Journals. Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3. [Link]

-

NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III) Reagents. [Link]

-

ATB. 1-Bromo-4-fluorobenzene. [Link]

-

ACS Publications. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Brainly. Write a detailed mechanism for the formation of 1-bromo-4-nitrobenzene from bromobenzene. [Link]

-

Royal Society of Chemistry. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. [Link]

-

AZoNetwork. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

-

Beilstein Journals. On drug discovery against infectious diseases and academic medicinal chemistry contributions. [Link]

Sources

- 1. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. BJOC - On drug discovery against infectious diseases and academic medicinal chemistry contributions [beilstein-journals.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: 1-(4-Bromophenyl)-1,2,2-trifluoroethane

The following technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1,2,2-trifluoroethane , a specialized fluorinated building block used in medicinal chemistry.

This guide moves beyond a standard Safety Data Sheet (SDS) to integrate synthesis, physicochemical properties, and strategic applications in drug development.

CAS Number: 1785170-18-4 Formula: C₈H₆BrF₃ Molecular Weight: 239.03 g/mol

Executive Summary

1-(4-bromophenyl)-1,2,2-trifluoroethane is a niche fluorinated intermediate characterized by the presence of a vicinal trifluoroethyl motif (-CHF-CHF₂) attached to a para-bromophenyl ring. Unlike its more common isomer, 1-(4-bromophenyl)-2,2,2-trifluoroethane, this compound offers a unique stereoelectronic profile due to the fluorine atom at the benzylic position.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a lipophilic, metabolically stable bioisostere. The aryl bromide moiety functions as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the fluorinated side chain to be grafted onto complex scaffolds.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Structural Analysis

The molecule features a chiral center at the benzylic position (C1 of the ethyl chain). The 1,2,2-trifluoro pattern introduces a strong dipole moment and specific conformational preferences (gauche effect) that differ from the 2,2,2-trifluoro analog.

| Property | Value (Experimental/Predicted) | Context |

| IUPAC Name | 1-Bromo-4-(1,2,2-trifluoroethyl)benzene | Official designation |

| CAS Number | 1785170-18-4 | Registry identifier |

| Appearance | Colorless to pale yellow liquid | Typical for fluorinated ethylbenzenes |

| Boiling Point | ~195–205 °C (Predicted) | Higher than 4-bromostyrene due to polarity |

| Density | ~1.65 g/cm³ | High density due to Br and F atoms |

| LogP | 3.8 ± 0.4 | Highly lipophilic; membrane permeable |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 3 | Fluorine atoms act as weak acceptors |

Critical Note: Do not confuse with 1-(4-bromophenyl)-2,2,2-trifluoroethane or the alcohol 1-(4-bromophenyl)-2,2,2-trifluoroethanol (CAS 76911-73-4). The position of the fluorine atoms drastically alters reactivity and metabolic stability.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most reliable route to the 1,2,2-trifluoro motif is the Deoxofluorination of the corresponding

Primary Synthetic Route: Deoxofluorination

Precursor: 1-(4-bromophenyl)-2,2-difluoroethanol. Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction vessel with 1-(4-bromophenyl)-2,2-difluoroethanol (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C under an inert atmosphere (Argon/Nitrogen). Causality: Low temperature prevents elimination side reactions (formation of difluorostyrenes).

-

Addition: Add DAST (1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) over 4–6 hours. Monitor by ¹⁹F NMR (disappearance of the -CHF₂ doublet of the alcohol; appearance of the -CHF-CHF₂ pattern).

-

Quenching: Pour the reaction mixture carefully into saturated aqueous NaHCO₃. Warning: DAST hydrolysis releases HF; vigorous gas evolution.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a non-polar oil.

Synthetic Pathway Diagram

Figure 1: Deoxofluorination pathway converting the difluoroethanol precursor to the target 1,2,2-trifluoroethane.

Safety Data Sheet (SDS) Core

Note: As a specialized research chemical, full toxicological data may not be established. The following is derived from Structure-Activity Relationships (SAR) of analogous fluorinated benzyl halides.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Emergency Response Protocols

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic fluorocarbons penetrate skin; immediate removal prevents systemic absorption. |

| Eye Contact | Rinse with water for 15 min; lift eyelids. | Fluorinated organics can cause persistent irritation and corneal clouding. |

| Inhalation | Move to fresh air; support breathing.[1][2][3] | Vapors are heavier than air and can cause chemical pneumonitis. |

| Spill | Absorb with sand/vermiculite. Do NOT use water. | Prevents spread; compound is immiscible with water and may be toxic to aquatic life. |

Handling & Storage Workflow

Figure 2: Safe handling lifecycle emphasizing containment and waste segregation.

Applications in Drug Development[9]

Bioisosteric Replacement

The -CHF-CHF₂ group acts as a metabolically robust bioisostere for ethyl (-CH₂-CH₃) or isopropyl groups.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation at the benzylic position, a common metabolic soft spot in alkyl-substituted aromatics.

-

Lipophilicity: Fluorination increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability.

Synthetic Utility: Cross-Coupling

The para-bromo substituent allows this molecule to serve as an electrophile in transition-metal catalyzed couplings.

-

Suzuki-Miyaura Coupling:

-

Reaction: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Outcome: Incorporates the 1,2,2-trifluoroethyl tail onto a biaryl scaffold.

-

-

Lithiation/Grignard Formation:

-

Reaction: Ar-Br + n-BuLi → Ar-Li

-

Utility: Allows the molecule to act as a nucleophile, attacking ketones or aldehydes to build complex tertiary alcohols.

-

References

-

PubChem. 1-Bromo-4-(1,2,2-trifluoroethyl)benzene (Compound Summary). National Library of Medicine. [Link]

-

Middleton, W. J. New fluorinating reagents. Dialkylaminosulfur fluorides.[4][3] J. Org. Chem. 1975, 40, 5, 574–578. (Foundational text on DAST fluorination mechanics). [Link]

-

ChemSrc. 1-Bromo-4-(1,2,2-trifluoroethyl)benzene CAS 1785170-18-4.[5] (Source for CAS verification). [Link]

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880. (Review of fluorinated groups in medicinal chemistry). [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. hudsontech.com [hudsontech.com]

- 4. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate | C9H5BrF6O3S | CID 71301953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(1,2,2-trifluoroethyl)benzene | CAS#:1785170-18-4 | Chemsrc [chemsrc.com]

1-bromo-4-(1,2,2-trifluoroethyl)benzene molecular weight and formula

[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene (CAS: 1785170-18-4), a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.[1] Distinct from its more common isomer (2,2,2-trifluoroethyl), the 1,2,2-trifluoroethyl moiety offers unique steric and electronic properties, serving as a critical bioisostere for ethyl or isopropyl groups to modulate lipophilicity and metabolic stability. This document details its physicochemical properties, validated synthetic pathways, structural characterization, and safety protocols.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5][6]

Nomenclature and Identification

The compound is characterized by a benzene ring substituted with a bromine atom at the para position relative to a 1,2,2-trifluoroethyl group. The specific fluorination pattern (

| Property | Data |

| IUPAC Name | 1-Bromo-4-(1,2,2-trifluoroethyl)benzene |

| CAS Number | 1785170-18-4 (Specific to 1,2,2-isomer) |

| Molecular Formula | |

| Molecular Weight | 239.03 g/mol |

| SMILES | FC(C1=CC=C(Br)C=C1)C(F)F |

| InChI Key | (Isomer-specific key required for differentiation) |

Calculated Physicochemical Parameters

-

Exact Mass: 237.9605[1]

-

LogP (Predicted): ~3.8 (High lipophilicity due to C-F bonds)

-

Boiling Point (Predicted): 200–210 °C at 760 mmHg

-

Density (Predicted): ~1.6 g/cm³

Critical Note: Researchers must distinguish this compound from 1-bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5). The 1,2,2-isomer contains a benzylic fluorine atom, which significantly alters its reactivity towards nucleophiles compared to the chemically inert 2,2,2-isomer.

Part 2: Synthetic Pathways

The synthesis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene typically requires the construction of the fluorinated side chain via deoxofluorination strategies.[1] The most robust pathway involves the conversion of a difluoromethylated alcohol precursor.

Primary Synthesis: Deoxofluorination Route

This protocol utilizes 4-bromobenzaldehyde as a starting material, introducing the difluoromethyl group first, followed by a final fluorination step.

Step 1: Nucleophilic Difluoromethylation

Reaction of 4-bromobenzaldehyde with a difluoromethylating agent (e.g.,

Step 2: Deoxofluorination Conversion of the secondary alcohol to the alkyl fluoride using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Experimental Protocol (Step 2)

-

Setup: Charge a flame-dried round-bottom flask with 1-(4-bromophenyl)-2,2-difluoroethanol (1.0 eq) and anhydrous DCM under

atmosphere. -

Cooling: Cool the solution to -78 °C to prevent elimination side reactions.

-

Addition: Dropwise add DAST (1.2 eq). The reaction is exothermic.[2]

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

-

Quench: Carefully quench with saturated aqueous

(gas evolution occurs). -

Extraction: Extract with DCM, dry over

, and concentrate. -

Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the title compound.

Visualization of Synthetic Logic

The following diagram illustrates the transformation from aldehyde to the final trifluoroethyl product.

Caption: Two-step synthesis of 1-bromo-4-(1,2,2-trifluoroethyl)benzene via difluoromethylation and subsequent deoxofluorination.

Part 3: Structural Characterization[3]

Verification of the 1,2,2-isomer requires careful analysis of NMR coupling constants, particularly the coupling between the benzylic proton/fluorine and the terminal difluoromethyl group.

NMR Spectroscopy Signatures

-

NMR:

-

Benzylic F (

): Appears as a complex multiplet (approx. -180 to -200 ppm) due to coupling with the adjacent -

Terminal

(

-

-

NMR:

-

Benzylic H: A doublet of triplets (dt) or multiplet, showing large geminal coupling to the benzylic F (

) and vicinal coupling to the -

Terminal H: A triplet of doublets (td), coupling to the geminal fluorines and the vicinal benzylic proton.

-

Mass Spectrometry[3]

-

Pattern: Characteristic isotopic pattern for Bromine (

: -

Fragmentation: Loss of

(51 Da) or

Part 4: Applications in Drug Discovery[3]

The 1,2,2-trifluoroethyl moiety is a high-value bioisostere in medicinal chemistry.

Bioisosteric Utility

-

Lipophilicity Modulation: The introduction of three fluorine atoms significantly increases

without adding bulk comparable to a long alkyl chain. This improves membrane permeability.[3] -

Metabolic Stability: The

bond is metabolically robust.[3] The 1,2,2-substitution pattern protects the benzylic position from oxidative metabolism (e.g., by Cytochrome P450s), which typically attacks benzylic -

Electronic Effects: The strong electron-withdrawing nature of the group deactivates the aromatic ring, influencing the pKa of distant ionizable groups.

Decision Logic for Moiety Selection

Use the following logic to determine when to deploy this specific building block.

Caption: Decision tree for selecting the 1,2,2-trifluoroethyl moiety versus the 2,2,2-isomer in lead optimization.

Part 5: Safety and Handling

Hazard Identification (GHS)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Storage: Store in a cool, dry place under inert atmosphere (

or -

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use in a well-ventilated fume hood.[1]

References

-

ChemSrc Database. (2024). 1-Bromo-4-(1,2,2-trifluoroethyl)benzene - CAS 1785170-18-4.[1] Retrieved from [Link]

-

Middleton, W. J. (1975). New fluorinating reagents.[4][5] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational reference for DAST fluorination).

- Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Difluoromethylation of Carbonyl Compounds. Accounts of Chemical Research. (Reference for precursor synthesis).

-

PubChem. (2024). 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Isomer Comparison). Retrieved from [Link]

Sources

- 1. 402-43-7|1-Bromo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis | MDPI [mdpi.com]

Navigating the Landscape of Brominated Trifluoroethylbenzenes: A Technical Guide for Researchers

For scientists and professionals in drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethyl group, in particular, offers a unique combination of lipophilicity and metabolic stability that can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] This guide provides an in-depth technical overview of 1-bromo-4-(1,2,2-trifluoroethyl)benzene, a potentially valuable but commercially scarce building block. Due to the limited commercial availability of this specific isomer, this document will also explore its commercially available structural isomers and a proposed synthetic pathway to empower researchers in their synthetic endeavors.

Commercially Available Structural Isomers and Analogs

Key Isomers and Their Suppliers

A survey of prominent chemical suppliers reveals the availability of the following key isomers:

| Compound Name | CAS Number | Molecular Formula | Key Suppliers |

| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 155820-88-5 | C8H6BrF3 | Sigma-Aldrich, Apollo Scientific, Bide Pharmatech |

| (1-Bromo-2,2,2-trifluoroethyl)benzene | 434-42-4 | C8H6BrF3 | Synblock |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | C7H4BrF3O | Thermo Fisher Scientific, Merck Millipore, Apollo Scientific[4][5][6][7] |

| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | C7H4BrF3 | BLD Pharm[8] |

It is important to note that some suppliers also list derivatives with additional substitutions on the benzene ring, such as 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene.[9]

Physicochemical and Safety Data of Key Isomers

Understanding the properties and hazards of these commercially available isomers is crucial for their safe handling and effective use in experimental design.

| Compound | Molecular Weight ( g/mol ) | Physical Form | Key Safety Hazards |

| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 239.03 | - | Causes skin and serious eye irritation, may cause respiratory irritation.[10] |

| (1-Bromo-2,2,2-trifluoroethyl)benzene | 239.03 | - | Purity: 95%[11] |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.02 | Liquid | Combustible liquid, causes skin and serious eye irritation, may cause respiratory irritation.[4][5] |

| 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | 253.06 | - | Harmful if swallowed, causes serious eye irritation.[12] |

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling any of these chemicals.[4][5][6][13]

Proposed Synthetic Pathway for 1-bromo-4-(1,2,2-trifluoroethyl)benzene

Given the absence of a direct commercial source for 1-bromo-4-(1,2,2-trifluoroethyl)benzene, a plausible synthetic route is proposed below. This pathway is based on established organofluorine chemistry and aromatic substitution reactions.

Synthetic Workflow Diagram

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 402-43-7|1-Bromo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 9. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 434-42-4 | (1-Bromo-2,2,2-trifluoroethyl)benzene - Synblock [synblock.com]

- 12. 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | C9H8BrF3 | CID 14949941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Note: De Novo Synthesis of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene from Styrene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Logic

The 1,2,2-trifluoroethyl group (–CHFCF₂H) is a highly sought-after bioisostere in medicinal chemistry, frequently utilized to modulate lipophilicity (logP), enhance metabolic stability, and tune the pKa of adjacent functional groups [[1]]([Link]). However, the direct installation of this motif onto an aromatic ring is synthetically challenging.

This application note details a robust, 6-step synthetic workflow to synthesize 1-bromo-4-(1,2,2-trifluoroethyl)benzene starting from inexpensive and readily available styrene. As a Senior Application Scientist, I have designed this route to overcome two primary chemical hurdles:

-

Regioselective Aromatic Bromination: Direct electrophilic aromatic substitution (EAS) of styrene with bromine fails because the electron-rich vinyl group is far more nucleophilic than the aromatic ring. To establish the para-bromo substitution, the vinyl group must be temporarily protected [[2]]([Link]).

-

Aliphatic Trifluorination: Direct trifluorination of an alkene is not possible in a single step. We employ a state-of-the-art hypervalent iodine-mediated oxidative difluorination developed by Kitamura et al. , followed by a radical benzylic activation and nucleophilic fluorination to install the final fluorine atom.

Mechanistic Pathway & Workflow

The synthesis is divided into three strategic phases:

-

Phase 1: Protection-Directed Aromatic Bromination. Styrene is reacted with Br₂ to form 1,2-dibromoethylbenzene. This neutralizes the alkene's reactivity and acts as a bulky, deactivating group that directs subsequent FeBr₃-catalyzed EAS exclusively to the para position. Zinc-mediated elimination regenerates the alkene, yielding 4-bromostyrene.

-

Phase 2: Hypervalent Iodine-Mediated Difluorination. 4-Bromostyrene is treated with phenyliodine bis(trifluoroacetate) (PIFA) and Olah's reagent (Py·HF). The electrophilic iodine(III) species activates the alkene, driving a fluorination sequence that yields the 2,2-difluoroethyl scaffold .

-

Phase 3: Benzylic Activation and Fluorine Substitution. The remaining benzylic hydrogen is substituted with bromine via a radical mechanism (NBS/AIBN). The resulting benzylic bromide is highly electrophilic and is readily displaced by silver(I) fluoride (AgF) to yield the target 1,2,2-trifluoroethyl moiety.

Fig 1: 6-step synthetic workflow from styrene to 1-bromo-4-(1,2,2-trifluoroethyl)benzene.

Experimental Protocols (10 mmol Scale)

Every protocol below is designed as a self-validating system. In-process analytical checkpoints are provided to ensure causality and experimental success at each node.

Step 1 & 2: Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene

-

Alkene Protection: Dissolve styrene (1.04 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to 0 °C. Add Br₂ (1.60 g, 10 mmol) dropwise over 15 minutes. Stir for 1 hour. The red color will dissipate as the alkene is consumed.

-

Aromatic Bromination: To the same flask, add catalytic FeBr₃ (0.15 g, 0.5 mmol). Add a second equivalent of Br₂ (1.68 g, 10.5 mmol) dropwise at room temperature. Stir for 4 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess bromine. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation Checkpoint: ¹H NMR will confirm the disappearance of vinyl protons (5.2–6.7 ppm) and the emergence of an AA'BB' aromatic pattern (~7.4 ppm), confirming strict para-selectivity.

Step 3: Synthesis of 4-Bromostyrene

-

Deprotection: Dissolve the crude 1-bromo-4-(1,2-dibromoethyl)benzene in absolute ethanol (30 mL).

-

Add activated Zinc dust (1.96 g, 30 mmol) in portions. Heat the suspension to reflux for 2 hours.

-

Workup: Cool to room temperature, filter through a Celite pad to remove zinc salts, and concentrate. Purify via short-path distillation or silica plug (hexane) to yield 4-bromostyrene as a colorless liquid.

-

Self-Validation Checkpoint: TLC (Hexane) will show a highly UV-active spot with a high Rf value. ¹H NMR will show the re-emergence of the characteristic vinyl splitting pattern.

Step 4: Oxidative Difluorination (Kitamura Protocol)

Caution: Py·HF (Olah's reagent) is highly corrosive. This step MUST be performed in a PTFE (Teflon) flask. Glassware will be etched, poisoning the reaction with fluorosilicates.

-

Reaction: In a PTFE flask, dissolve 4-bromostyrene (1.83 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) at 0 °C.

-

Add Py·HF (70% HF, 3.0 mL) slowly, followed by PhI(OCOCF₃)₂ (PIFA) (5.16 g, 12 mmol).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Carefully pour the mixture into an ice-cold suspension of basic alumina and aqueous NaHCO₃. Extract with CH₂Cl₂, concentrate, and purify via silica gel chromatography to isolate 1-bromo-4-(2,2-difluoroethyl)benzene.

-

Self-Validation Checkpoint: ¹⁹F NMR is critical here; look for a distinct doublet of doublets (or a triplet of doublets depending on resolution) around -115 ppm, corresponding to the terminal –CHF₂ group .

Step 5: Benzylic Bromination

-

Reaction: Dissolve 1-bromo-4-(2,2-difluoroethyl)benzene (2.21 g, 10 mmol) in trifluorotoluene (PhCF₃, 25 mL). Note: PhCF₃ is utilized as a modern, green alternative to the ozone-depleting CCl₄, providing the exact non-polar, hydrogen-free environment required for radical stability.

-

Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) and azobisisobutyronitrile (AIBN, 0.16 g, 1 mmol).

-

Reflux under a nitrogen atmosphere for 4 hours.

-

Workup: Cool to 0 °C, filter off the precipitated succinimide, and concentrate the filtrate to yield 1-bromo-4-(1-bromo-2,2-difluoroethyl)benzene.

-

Self-Validation Checkpoint: ¹H NMR will show the benzylic proton shifting significantly downfield (from ~3.1 ppm to ~5.0 ppm) due to the deshielding effect of the newly installed bromine atom.

Step 6: Nucleophilic Fluorination

-

Reaction: Dissolve the crude benzylic bromide in anhydrous acetonitrile (20 mL).

-

Add Silver(I) fluoride (AgF, 1.90 g, 15 mmol). Protect the flask from light (aluminum foil) and stir at 60 °C for 6 hours.

-

Workup: Filter the resulting suspension through a Celite pad to remove AgBr precipitates. Concentrate the filtrate and purify via silica gel chromatography (100% Hexane) to yield the target 1-bromo-4-(1,2,2-trifluoroethyl)benzene.

-

Self-Validation Checkpoint: ¹⁹F NMR will show a complex multiplet system: a signal integrating to 2F for the –CF₂H group, and a distinct signal integrating to 1F for the benzylic –CHF– group, confirming the 1,2,2-trifluoroethyl architecture.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this 6-step workflow when executed at a standard 10 mmol discovery scale.

| Step | Transformation | Primary Reagents | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | Alkene Protection | Br₂, CH₂Cl₂ | 1.0 | 0 | 98 |

| 2 | Aromatic Bromination | Br₂, FeBr₃ | 4.0 | 25 | 85 |

| 3 | Alkene Deprotection | Zn dust, EtOH | 2.0 | 78 (Reflux) | 90 |

| 4 | Oxidative Difluorination | PIFA, Py·HF | 12.0 | 0 to 25 | 65 |

| 5 | Benzylic Bromination | NBS, AIBN, PhCF₃ | 4.0 | 80 (Reflux) | 78 |

| 6 | Nucleophilic Fluorination | AgF, MeCN | 6.0 | 60 | 82 |

| Overall Yield: | ~31% |

References

-

Kitamura, T., Muta, K., & Oyamada, J. (2015). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. The Journal of Organic Chemistry, 80(21), 10431-10436. URL:[Link]

-

McMurry, J. (n.d.). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. URL:[Link]

-

ChemSrc Database. (n.d.). 1-Bromo-4-(1,2,2-trifluoroethyl)benzene Chemical Properties & Related Compounds. ChemSrc. URL:[Link]

Sources

Application Note: Radical Addition Synthesis of 1,2,2-Trifluoroethyl Arenes

Executive Summary

The 1,2,2-trifluoroethyl moiety (

This Application Note details the radical hydroarylation of trifluoroethylene (TrFE) as the primary method for accessing 1,2,2-trifluoroethyl arenes. Unlike nucleophilic fluorination methods which often suffer from harsh conditions, this protocol utilizes visible-light photoredox catalysis to generate aryl radicals that add regioselectively to TrFE.

Key Advantages:

-

Regiocontrol: Leverages the thermodynamic stability of

-difluoroalkyl radicals to favor the 1,2,2-isomer over the 1,1,2-isomer. -

Mild Conditions: Operates at room temperature using blue LED irradiation.

-

Versatility: Compatible with a wide range of aryl diazonium salts and aryl halides.

Mechanistic Principles & Regioselectivity

The success of this synthesis hinges on the regioselectivity of the radical addition . When an aryl radical (

The "Fluorine Effect" on Regiochemistry

Fluorine atoms stabilize

-

Path A (Favored): Attack at the CHF terminus generates an intermediate radical at the

position ( -

Path B (Disfavored): Attack at the

terminus generates a radical at the CHF position (

Consequently, the reaction predominantly yields the 1,2,2-trifluoroethyl arene after hydrogen atom transfer (HAT).

Reaction Pathway Diagram[1]

Figure 1: Bifurcated radical pathway showing the thermodynamic preference for the

Experimental Protocol

This protocol describes the hydroarylation of trifluoroethylene using an aryl diazonium tetrafluoroborate precursor. This method avoids the need for harsh reductants required for aryl halides.

Reagents & Equipment

-

Precursor: Aryl diazonium tetrafluoroborate (

) (1.0 equiv). -

Alkene: Trifluoroethylene (TrFE) gas (Commercial grade).

-

Photocatalyst:

(1.0 mol%). -

Reductant/H-Source: Hantzsch Ester (HEH) (1.2 equiv) or Formic Acid/Base.

-

Solvent: Acetonitrile (MeCN) or DMF (degassed).

-

Light Source: Blue LED (450-465 nm, ~10-40 W).

-

Vessel: Pressure tube or sealed Schlenk flask (rated for >5 bar).

Step-by-Step Methodology

-

Preparation of Reaction Mixture:

-

In a glovebox or under nitrogen flow, charge a 10 mL pressure tube with the aryl diazonium salt (0.5 mmol),

(3.8 mg, 0.005 mmol), and Hantzsch Ester (152 mg, 0.6 mmol). -

Add anhydrous, degassed MeCN (5.0 mL).

-

Add a magnetic stir bar.[1]

-

-

Gas Addition (Critical Step):

-

Seal the tube with a septum cap.

-

Cool the tube to -78 °C (dry ice/acetone bath) to condense the gas.

-

Connect the TrFE gas cylinder via a needle and flow regulator.

-

Slowly bubble TrFE into the solution for 15-20 minutes (saturating the solvent) or condense a calculated amount (approx. 2-3 equiv) if using a calibrated manifold.

-

Note: TrFE boils at -51 °C. Keeping the mixture at -78 °C ensures the gas remains condensed during setup.

-

-

Irradiation:

-

Seal the pressure tube tightly (replace septum with screw cap if possible, or use a high-pressure crimp seal).

-

Warm to room temperature. Caution: Pressure will build up.

-

Place the tube 2-3 cm from the Blue LED source.

-

Stir vigorously for 12–24 hours. A fan should be used to maintain the reaction temperature at ~25 °C.

-

-

Work-up & Purification:

-

Vent the excess TrFE gas carefully into a fume hood (bubbler trap recommended).

-

Dilute the mixture with diethyl ether or ethyl acetate (20 mL).

-

Wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate under reduced pressure. -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Data Interpretation

Table 1: Expected Analytical Data for 1,2,2-Trifluoroethyl Arenes

| Feature | Method | Characteristic Signal | Notes |

| Proton-coupled | Distinct ABX or ABMX system due to chirality. The gem-difluoro group is diastereotopic. | ||

| Large geminal H-F coupling ( | |||

| Mass Spec | GC-MS (EI) | Molecular ion ( | Loss of the difluoromethyl group is a common fragmentation pathway. |

Troubleshooting & Optimization

Regioselectivity Issues (1,2,2 vs 1,1,2)

While the 1,2,2-isomer is favored, the 1,1,2-isomer (

-

Diagnosis: Check

NMR. The 1,1,2-isomer shows a signal for a single fluorine at the benzylic position (approx -100 to -110 ppm) and a -

Correction: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) often enhances regioselectivity by strictly enforcing the thermodynamic radical stability preference.

Low Yield[3]

-

Gas Solubility: Ensure the solvent is fully saturated with TrFE. Using DMF instead of MeCN can sometimes improve gas retention.

-

Radical Quenching: Oxygen is a potent inhibitor. Ensure rigorous degassing (freeze-pump-thaw) of the solvent before gas condensation.

Safety & Compliance

-

Trifluoroethylene (TrFE): Extremely flammable gas. Suspected mutagen. All operations must be conducted in a well-ventilated fume hood.

-

Pressure Hazards: The reaction involves heating a condensed gas in a closed vessel. Use pressure-rated glassware and blast shields.

-

Blue Light: High-intensity LED light can damage the retina. Use amber shielding or enclosures.

References

-

Koike, T., & Akita, M. (2017). "Visible-Light-Driven Hydroalkylation of Fluoroalkenes." Organic Letters, 19(10), 2682–2685. Link

- Key reference for the photoredox hydroalkylation of trifluoroethylene and regioselectivity principles.

-

Dolbier, W. R., Jr., et al. (2015). "Initial Investigation of the Direct Incorporation of the 1,1,2-Trifluoroethyl Substituent into Organic Compounds." Organic Letters, 17(20), 5213–5217. Link

- Provides contrasting methodology for the 1,1,2-isomer, establishing the distinction between the two motifs.

-

Zhu, J., et al. (2015).[2] "Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds." Journal of Fluorine Chemistry, 171, 139–147.[2] Link

- Discusses metal-mediated fluoroalkyl

-

McAtee, R. C., et al. (2018). "Photoredox-Catalyzed Hydrofunctionalization of Trifluoromethyl Alkenes." Angewandte Chemie International Edition, 57(42), 13784-13789. Link

- General principles of radical addition to electron-deficient fluoroalkenes.

Sources

Buchwald-Hartwig amination using 1-bromo-4-(1,2,2-trifluoroethyl)benzene

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

Executive Summary & Scientific Context

In modern drug discovery, the incorporation of fluorinated motifs is a privileged strategy to optimize pharmacokinetic profiles. The 1,2,2-trifluoroethyl group serves as a highly valuable, metabolically stable bioisostere for ethyl or isopropyl groups. It subtly modulates the lipophilicity and pKa of adjacent functional groups without the extreme electron-withdrawing liability of a full trifluoromethyl (-CF₃) group.

Coupling 1-bromo-4-(1,2,2-trifluoroethyl)benzene with primary and secondary amines via the Buchwald-Hartwig amination (BHA) provides direct access to functionalized fluoroalkyl anilines. As a Senior Application Scientist, I have designed this protocol to move beyond basic empirical steps, focusing instead on the mechanistic causality that dictates catalyst selection, reaction monitoring, and troubleshooting. This guide provides a self-validating framework for executing this specific C–N cross-coupling with high fidelity[1].

Mechanistic Causality & Catalyst Design

To successfully couple 1-bromo-4-(1,2,2-trifluoroethyl)benzene, one must understand how its electronic properties perturb the standard Pd-catalytic cycle. The 1,2,2-trifluoroethyl group exerts a moderate inductive electron-withdrawing effect (-I effect).

-

Oxidative Addition: The -I effect lowers the LUMO of the aryl bromide, making it slightly more electrophilic than an unsubstituted bromobenzene. Consequently, the oxidative addition of the active LₙPd(0) species is relatively fast and rarely the bottleneck.

-

Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base (e.g., NaOtBu) to form a Pd(II)-amido intermediate.

-

Reductive Elimination (The Critical Step): For fluoroalkyl-substituted arenes, reductive elimination is frequently the turnover-limiting step[2]. The electron-withdrawing nature of the trifluoroethyl group stabilizes the Pd(II) intermediate, retarding the release of the product. To overcome this, highly sterically demanding dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos ) are mandatory. Their extreme steric bulk forces the aryl and amido groups into close proximity, accelerating reductive elimination and outcompeting detrimental β-hydride elimination pathways[3].

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Experimental Design & Optimization Data

The choice of ligand and base is not arbitrary; it is a direct response to the nucleophile being used and the functional group tolerance required.

-

Ligand Causality: For primary amines, BrettPhos is optimal because its structure prevents the formation of inactive bis-amine Pd complexes. For secondary amines, RuPhos is preferred as its binding pocket accommodates the increased steric bulk during the transition state of reductive elimination.

-

Base Causality: NaOtBu is the standard strong base that irreversibly drives the deprotonation step. However, if the amine or the broader molecular scaffold contains base-sensitive groups (e.g., esters, epoxides), the weaker base Cs₂CO₃ must be used, necessitating a solvent switch to 1,4-dioxane and higher temperatures.

Table 1: Optimization of Reaction Conditions for Secondary Amine Coupling

| Entry | Catalyst System (2 mol% Pd) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%) | Yield (%) |

| 1 | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90 | >99 | 92 |

| 2 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 | 78 |

| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 60 | 55 |

| 4 | Pd₂(dba)₃ / PPh₃ | NaOtBu | Toluene | 90 | 15 | 5 (Dehal.) |

(Note: Entry 4 highlights the necessity of bulky biaryl phosphines; simple phosphines like PPh₃ lead to sluggish reductive elimination and competitive hydrodehalogenation).

Step-by-Step Experimental Protocol

This protocol is designed for the coupling of 1-bromo-4-(1,2,2-trifluoroethyl)benzene with a standard secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Reagents Required:

-

1-bromo-4-(1,2,2-trifluoroethyl)benzene: 1.0 equiv (1.0 mmol, 239 mg)

-

Secondary Amine (e.g., morpholine): 1.2 equiv (1.2 mmol)

-

Pd₂(dba)₃: 0.02 equiv (2 mol% Pd, 18.3 mg)

-

RuPhos: 0.04 equiv (4 mol%, 18.7 mg)

-

NaOtBu: 1.5 equiv (1.5 mmol, 144 mg)

-

Anhydrous Toluene: 5.0 mL

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Methodology:

-

Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand to RuPhos oxide, permanently deactivating the Pd(0) catalyst.

-

Reagent Addition: Evacuate and backfill the tube with argon (3x). Add 1-bromo-4-(1,2,2-trifluoroethyl)benzene, the amine, and anhydrous, rigorously degassed toluene via syringe.

-

Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 4–12 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite. Causality: Palladium complexes and fine inorganic salts cause severe, unbreakable emulsions during aqueous extraction. Filtering through Celite prior to any aqueous step ensures clean phase separation.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure trifluoroethyl aniline derivative.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-diagnostic. Use the following metrics to validate the reaction in real-time:

-

In-Process Monitoring (LC-MS): Monitor the reaction via LC-MS. UV absorbance at 254 nm will clearly show the consumption of the starting aryl bromide. The emergence of the product mass confirms successful reductive elimination.

-

Diagnostic Failure - Hydrodehalogenation: If LC-MS or GC-MS reveals the formation of 1-(1,2,2-trifluoroethyl)benzene (M-Br + H), it indicates that β-hydride elimination is outcompeting reductive elimination.

-

Root Cause: This is often caused by trace water in the amine or solvent, which acts as a hydride source via the formation of a Pd-H species.

-

Correction: Ensure strictly anhydrous conditions, distill the amine over CaH₂ prior to use, or switch to an even bulkier ligand like tBuBrettPhos.

-

-

Diagnostic Failure - Black Precipitate (Palladium Black): If the reaction turns black and precipitates within the first 30 minutes, the catalyst has decomposed.

-

Root Cause: Inadequate degassing or poor ligand-to-metal ratio.

-

Correction: Perform three freeze-pump-thaw cycles on the toluene before use. Ensure the ligand is weighed accurately (always maintain a minimum 2:1 P:Pd ratio).

-

References

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [1]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [2]

-

Zinser, C. M., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483. [3]

Sources

copper-mediated fluoroalkylation of aryl halides

Application Note: Copper-Mediated Fluoroalkylation of Aryl Halides – Mechanistic Insights and Optimized Protocols

Strategic Overview

The strategic installation of fluoroalkyl groups (e.g., -CF₃, -C₂F₅, -CF₂H) into aromatic scaffolds is a fundamental transformation in medicinal chemistry and agrochemical development. These moieties profoundly enhance metabolic stability, lipophilicity, and target binding affinity. While palladium and nickel catalysts excel in many cross-coupling paradigms, their application in fluoroalkylation is frequently hampered by the slow reductive elimination of highly electronegative fluoroalkyl groups. Conversely, copper-mediated processes offer a distinct kinetic advantage: high-valent Cu(III)-fluoroalkyl intermediates undergo rapid reductive elimination, making copper the transition metal of choice for these challenging functionalizations.

Mechanistic Causality: Overcoming the Oxidative Addition Barrier

The intrinsic bottleneck in copper-catalyzed fluoroalkylation is the high kinetic barrier for the oxidative addition of aryl halides to the Cu(I) center [1]. Understanding the causality behind reagent and substrate selection is critical for designing successful reactions.

-

Ligand Acceleration: The inclusion of bidentate nitrogenous ligands, such as 1,10-phenanthroline (phen), is not merely to solubilize the metal. These ligands prevent the disproportionation of the Cu(I) center and significantly increase the electron density at the metal, thereby accelerating the rate-limiting oxidative addition step [2].

-

The Active Cu(I) Species: Mechanistic investigations reveal that excess CuI plays a dynamic role. Rather than resting as a less reactive [Cu(CF₃)₂]⁻ cuprate, the presence of excess CuI shifts the equilibrium toward a highly reactive, ligandless [CuCF₃] or DMF-ligated[(DMF)CuCF₃] intermediate, which readily engages the aryl halide [3].

-

Directing Groups for Recalcitrant Halides: While aryl iodides are highly reactive, aryl bromides and chlorides typically fail under standard conditions due to their higher bond dissociation energies. However, incorporating ortho-directing groups (e.g., pyridines, oxazolines, pyrazoles) pre-coordinates the Cu(I) center. This pre-coordination dramatically lowers the entropic and enthalpic barriers for oxidative addition, enabling the directed fluoroalkylation of previously inert aryl bromides and chlorides [4].